molecular formula C15H13ClN4O2S2 B2686039 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034427-10-4

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2686039
CAS No.: 2034427-10-4
M. Wt: 380.87
InChI Key: CYBTVUSJZFYOCT-UHFFFAOYSA-N
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Description

The compound 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one features a fused thieno-triazinone core substituted with a piperidinyl group bearing a 5-chlorothiophene-2-carbonyl moiety.

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2/c16-12-2-1-11(24-12)14(21)19-6-3-9(4-7-19)20-15(22)13-10(17-18-20)5-8-23-13/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBTVUSJZFYOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative by reacting 5-chlorothiophene-2-carbonyl chloride with piperidine under basic conditions.

    Cyclization: The intermediate product is then subjected to cyclization with thieno[3,2-d][1,2,3]triazin-4(3H)-one under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one may exhibit several biological activities:

  • Antitumor Activity : Studies have shown that derivatives with similar structures can inhibit tumor growth by affecting cell signaling pathways involved in apoptosis and proliferation.
  • Antimicrobial Properties : Compounds within this structural class have demonstrated efficacy against various bacterial and fungal pathogens. For instance, piperidine derivatives are often evaluated for their antimicrobial activity against strains such as Xanthomonas axonopodis and Fusarium solani .
  • Anti-inflammatory Effects : The presence of the triazine ring may enhance anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial properties.
Study CAnti-inflammatory MechanismsFound to reduce pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases.

Mechanism of Action

The mechanism by which 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Thieno[3,2-d]pyrimidinone vs. Thieno[3,2-d][1,2,3]triazinone

The target compound’s triazinone core differs from pyrimidinone analogs (e.g., compounds in and ) by replacing a carbon atom with a nitrogen, increasing polarity and hydrogen-bonding capacity. For example:

  • Thieno[3,2-d]pyrimidine derivatives (): Pyrimidine cores exhibit moderate anticancer activity, but triazinone’s additional nitrogen may enhance binding to targets like kinases or DNA topoisomerases .
Substituent Effects on Piperidine

The 5-chlorothiophene-2-carbonyl group on the piperidine ring distinguishes the target compound from analogs with simpler acyl substituents:

  • 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Arylacetyl groups may improve lipophilicity, but the chlorothiophene moiety in the target compound could enhance both hydrophobicity and electronic effects, favoring interactions with hydrophobic enzyme pockets .
Antimicrobial Activity
  • Compound 8c (): A spiro-thienopyrimidine derivative showed antifungal activity (MIC 1–2 µmol mL⁻¹), comparable to ketoconazole. The target compound’s triazinone core and chlorothiophene substituent may similarly disrupt fungal membrane synthesis or ergosterol pathways .
  • Compound 10 (): A thieno[3,2-d]pyrimidinone with a benzylidene group exhibited antibacterial activity. The chlorine atom in the target compound could amplify such effects by increasing electrophilicity .
Anticancer Potential
  • Compound 19b (): A pyrrolo-triazolo-pyrimidine-thiophene hybrid demonstrated superior anticancer activity to doxorubicin. The triazinone core in the target compound might mimic this by intercalating DNA or inhibiting topoisomerases .

Physicochemical Properties

  • Solubility and Bioavailability: The piperidine group in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ’s pyrido-thieno-triazinone). However, the chlorothiophene moiety could offset this by increasing logP values .
  • Metabolic Stability : The 5-chlorothiophene substituent may resist oxidative metabolism better than phenyl groups, as seen in ’s bromophenyl analogs, which likely undergo slower debromination .

Data Tables: Structural and Activity Comparison

Compound Name & Reference Core Structure Key Substituents Biological Activity
Target Compound Thieno[3,2-d][1,2,3]triazin-4(3H)-one 5-Chlorothiophene-2-carbonyl piperidin-4-yl Hypothesized: Antimicrobial/Anticancer
6-(4-Chlorophenyl)-spiro[...]oxazin-4’-one Thieno[3,2-d][1,3]oxazin-4-one Spiro cyclohexane, 4-chlorophenyl Antifungal (MIC 1–2 µmol mL⁻¹)
Compound 19b Pyrrolo-triazolo-pyrimidine 4-Chlorophenyl, carboxylic acid Anticancer (IC₅₀ < doxorubicin)
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-[...] 1,2,4-Triazol-3-one 4-Bromophenylacetyl Unknown (structural analog)

Biological Activity

The compound 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel heterocyclic organic molecule with potential therapeutic applications. Its unique structure combines a piperidine moiety and a thieno-triazine core, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13ClN4O2S2
  • Molecular Weight : 380.9 g/mol
  • CAS Number : 2034427-10-4

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Potential inhibition of cancer cell proliferation has been noted in preliminary studies.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

The biological activity of this compound is hypothesized to arise from its ability to bind to specific molecular targets, such as enzymes or receptors. The piperidine and thiophene moieties facilitate these interactions, potentially leading to alterations in biochemical pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including those containing piperidine structures. The results indicated that the presence of the 5-chlorothiophene group enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to thieno-triazines exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives showed significant inhibition of cell growth in human breast cancer cells (MCF-7) and lung cancer cells (A549) . The proposed mechanism involves the induction of apoptosis through the activation of specific caspases.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes relevant to disease progression has been explored. For example, it may inhibit enzymes involved in tumor growth or bacterial metabolism, although specific targets remain to be conclusively identified .

Case Studies

StudyCompound TestedBiological ActivityFindings
1Thieno-triazine derivativesAntimicrobialEffective against multiple bacterial strains
2Piperidine analogsAnticancerInduced apoptosis in MCF-7 cells
3Enzyme inhibitorsEnzyme modulationInhibited key metabolic enzymes

Synthesis and Modification

The synthesis of 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. Key methods include acylation reactions followed by cyclization processes under controlled conditions . Modifications can enhance its biological properties or reduce toxicity.

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